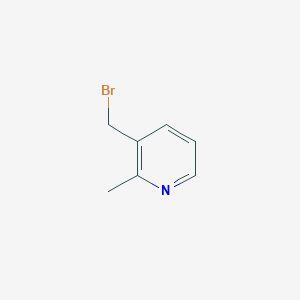

3-(Bromomethyl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-7(5-8)3-2-4-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEUJKKUJAYIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507020 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76915-53-2 | |

| Record name | 3-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Bromomethyl)-2-methylpyridine

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, chemists, and professionals in drug development. This document emphasizes the compound's synthesis, reactivity, and practical applications, grounding its claims in established chemical principles and supported by verifiable references. It is important to note that this compound is most commonly supplied and handled as its hydrobromide salt, and much of the available data pertains to this form.

This compound is a substituted pyridine derivative whose synthetic utility is dominated by the reactive bromomethyl group. This functionality allows it to act as a potent electrophile for introducing the (2-methylpyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. Due to its reactivity and to enhance stability for storage and handling, it is frequently prepared and sold as its hydrobromide salt.

Data Presentation: Physicochemical Properties of this compound Hydrobromide

| Property | Value | Source |

| CAS Number | 76915-53-2 | |

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | |

| Appearance | Solid (Typical) | General Knowledge |

| Solubility | Soluble in polar solvents like water and alcohols | General Chemical Principles |

Note: Properties such as melting point, boiling point, and density are not consistently reported in publicly available technical literature and would require experimental determination.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available in the cited references, its structure allows for a confident prediction of its expected signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is a cornerstone of structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet integrating to 3 protons for the methyl group (-CH₃) on the pyridine ring.

-

A singlet integrating to 2 protons for the methylene group (-CH₂Br). Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent bromine atom.

-

Three signals in the aromatic region corresponding to the three protons on the pyridine ring. These would exhibit characteristic splitting patterns (doublet, doublet, and doublet of doublets) based on their coupling with adjacent protons.

-

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals, corresponding to each carbon atom in the molecule. The signal for the -CH₂Br carbon would be notably shifted due to the electronegative bromine.

Synthesis and Mechanistic Insight

The most logical and industrially relevant synthesis of this compound proceeds via the free-radical bromination of 2,3-dimethylpyridine (also known as 2,3-lutidine). This transformation selectively targets the C-H bonds of a methyl group that are "benzylic-like" due to their position adjacent to the aromatic pyridine ring.

Causality of the Synthetic Approach: The choice of N-Bromosuccinimide (NBS) as the brominating agent, in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), is critical. These conditions favor a free-radical chain reaction mechanism over electrophilic aromatic substitution. The benzylic-like position is preferentially attacked because the resulting radical intermediate is stabilized by resonance with the pyridine ring, lowering the activation energy for its formation. While there is potential for competition between the two methyl groups, subtle electronic and steric factors would influence the regioselectivity.

Mandatory Visualization: Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via free-radical bromination.

Experimental Protocol: Representative Synthesis of a (Bromomethyl)pyridine Derivative

Disclaimer: This is a generalized protocol based on similar transformations and must be adapted and optimized for the specific synthesis of this compound. All work should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq) and carbon tetrachloride (CCl₄) to create a dilute solution.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or distillation to yield the desired this compound. To obtain the hydrobromide salt, the purified free base can be treated with a solution of HBr in a suitable solvent.

Chemical Reactivity and Core Applications

The synthetic value of this compound is derived almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon an excellent electrophile. Bromide is a good leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the covalent attachment of the pyridine scaffold to other molecules, a pivotal step in the synthesis of complex organic compounds and active pharmaceutical ingredients (APIs).

Mandatory Visualization: Key Nucleophilic Substitution Reactions

Caption: Versatility in forming C-N, C-O, and C-S bonds via nucleophilic substitution.

Experimental Protocol: General Nucleophilic Substitution

Disclaimer: This protocol is a representative workflow. The choice of base, solvent, and temperature is highly dependent on the specific nucleophile used.

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., an amine, phenol, or thiol) (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) (1.1-1.5 eq) to deprotonate the nucleophile, if necessary. Stir for 15-30 minutes.

-

Electrophile Addition: Slowly add a solution of this compound hydrobromide (1.0 eq) in the same solvent. Note: The base will also neutralize the HBr salt to generate the reactive free base in situ.

-

Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction to completion by TLC.

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the final product.

Safety and Handling

As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with care. Alkyl halides are often irritants and lachrymators. The primary source of safety information is the Safety Data Sheet (SDS) provided by the supplier.

Data Presentation: GHS Hazard Information for the Hydrobromide Salt

| Hazard Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed. | |

| Additional Hazards | Causes skin, eye, and respiratory irritation. May cause severe burns upon prolonged contact.[2] |

Handling Recommendations:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be required for larger quantities.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]

Conclusion

This compound, primarily utilized as its more stable hydrobromide salt, is a versatile and powerful reagent in organic synthesis. Its value lies in the electrophilic nature of the bromomethyl group, which enables facile nucleophilic substitution reactions. This property makes it an indispensable building block for medicinal chemists and researchers aiming to construct complex molecules bearing the 2-methylpyridine-3-yl motif, contributing significantly to the discovery and development of new therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is paramount to its safe and effective use in the laboratory.

References

- Vertex AI Search Result. (2026). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery.

- Vertex AI Search Result. (2026). Unlock Chemical Synthesis: The Role of 3-Bromo-2-methylpyridine.

-

PubChem. (n.d.). 3-Bromo-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-2-(bromomethyl)pyridine. Retrieved from [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Semantic Scholar.

-

Chorell, E., et al. (2012). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed Central. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

Sources

An In-depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine and its Synthetic Precursors

Abstract: This technical guide provides a comprehensive overview of 3-(Bromomethyl)-2-methylpyridine, a key building block in medicinal chemistry and drug development. Recognizing the common ambiguity in its identification, this document addresses the critical discrepancy of its CAS number, focusing on the commercially available hydrobromide salt (CAS No. 76915-53-2). Furthermore, this guide delves into the synthesis, properties, and applications of its essential precursor, 3-Bromo-2-methylpyridine (CAS No. 38749-79-0). Designed for researchers, scientists, and professionals in drug development, this paper offers in-depth protocols, mechanistic insights, and practical safety guidelines to facilitate the effective use of these versatile pyridine derivatives in complex organic synthesis.

Introduction and Clarification of Chemical Identity

The pyridine scaffold is a privileged structure in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives are instrumental in the synthesis of novel therapeutic agents. Among these, functionalized picolines such as this compound serve as highly versatile intermediates. The electrophilic carbon of the bromomethyl group, combined with the inherent properties of the pyridine ring, allows for the strategic construction of complex molecular architectures.

A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. The CAS number 131748-93-1, as sometimes erroneously associated with this compound, is not validated in major chemical databases. The most frequently cited and commercially available form of this reagent is its hydrobromide salt, This compound hydrobromide , which is correctly identified by CAS No. 76915-53-2 .[2][3] For clarity and practical utility, this guide will focus on the properties and reactions of this hydrobromide salt.

Furthermore, a comprehensive understanding of this compound necessitates a thorough examination of its direct synthetic precursor, 3-Bromo-2-methylpyridine (also known as 3-Bromo-2-picoline), with CAS No. 38749-79-0 .[4][5][6][7][8] This guide will, therefore, be structured to first detail the characteristics of 3-Bromo-2-methylpyridine, followed by its conversion to and the subsequent utility of this compound hydrobromide.

Core Intermediate: 3-Bromo-2-methylpyridine

3-Bromo-2-methylpyridine is a foundational building block for the synthesis of the target compound and a versatile intermediate in its own right. Its utility stems from the presence of two distinct reactive handles: the bromine atom on the pyridine ring, which is amenable to a variety of cross-coupling reactions, and the methyl group, which can be further functionalized.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-2-methylpyridine is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 38749-79-0 | [4][5][6] |

| Molecular Formula | C₆H₆BrN | [4][5] |

| Molecular Weight | 172.02 g/mol | [4][5][7] |

| Appearance | Colorless to light orange/yellow clear liquid or solid | [6] |

| Density | 1.495 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.5604 | [5] |

| Flash Point | 78.9 °C (174.0 °F) - closed cup |

Synthesis of 3-Bromo-2-methylpyridine

The synthesis of 3-Bromo-2-methylpyridine is most commonly achieved through the electrophilic bromination of 2-methylpyridine (2-picoline). However, this reaction can lead to a mixture of isomers, including 5-bromo-2-methylpyridine, which can be challenging to separate. A more controlled, albeit multi-step, synthetic route is often preferred in laboratory and industrial settings.

A common and effective synthesis pathway involves the Sandmeyer reaction of 3-amino-2-methylpyridine, which itself is derived from 2-methyl-3-nitropyridine. This method offers greater regioselectivity and often higher purity of the final product.

Caption: Synthetic pathway for 3-Bromo-2-methylpyridine.

Step 1: Synthesis of 2-methyl-3-nitropyridine

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), sodium metal is cautiously added to an excess of diethyl malonate.

-

The mixture is heated to facilitate the formation of the sodium salt of diethyl malonate.

-

A solution of 2-chloro-3-nitropyridine in a suitable solvent like toluene is added dropwise to the heated mixture.

-

The reaction is refluxed to drive the condensation reaction to completion.

-

Upon cooling, the reaction is worked up under acidic conditions to facilitate decarboxylation, yielding 2-methyl-3-nitropyridine.

Step 2: Synthesis of 3-amino-2-methylpyridine

-

2-methyl-3-nitropyridine is dissolved in a polar solvent such as methanol or ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator, until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-amino-2-methylpyridine.

Step 3: Synthesis of 3-Bromo-2-methylpyridine via Sandmeyer Reaction

-

3-amino-2-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

The reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion, which is observed by the cessation of nitrogen gas evolution.

-

The mixture is cooled, basified, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography or distillation to afford pure 3-Bromo-2-methylpyridine.[4]

Key Reactions and Applications

3-Bromo-2-methylpyridine is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in building the complex scaffolds required for active pharmaceutical ingredients (APIs).

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

The Target Reagent: this compound Hydrobromide

The primary utility of 3-Bromo-2-methylpyridine is often as a precursor to this compound, which is a more potent alkylating agent due to the benzylic-like reactivity of the bromomethyl group.

Physicochemical Properties

Key properties of the hydrobromide salt are summarized in Table 2.

| Property | Value | Reference |

| CAS Number | 76915-53-2 | [2][3] |

| Molecular Formula | C₇H₉Br₂N | [2] |

| Molecular Weight | 266.96 g/mol | [2] |

| Appearance | Solid | [2] |

| Form | Typically a crystalline solid | [2] |

Synthesis from 3-Bromo-2-methylpyridine

The conversion of the methyl group of 3-Bromo-2-methylpyridine to a bromomethyl group is typically achieved through a radical bromination reaction.

Caption: Synthesis of this compound HBr.

-

To a solution of 3-Bromo-2-methylpyridine in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate and sustain the radical chain reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

The filtrate, containing a mixture of brominated products, is carefully concentrated. The resulting crude material, often 3-bromo-2-(bromomethyl)pyridine, can then be treated with HBr to form the more stable hydrobromide salt, which can be purified by recrystallization.

Self-Validating System Note: The success of this protocol is highly dependent on the quality of the NBS and the efficiency of the radical initiation. It is crucial to use freshly recrystallized NBS and to ensure consistent initiation conditions (temperature and light intensity). The reaction should be conducted in a well-ventilated fume hood due to the use of bromine-containing reagents and potentially hazardous solvents.

Key Reactions and Applications in Drug Development

This compound hydrobromide is a powerful electrophile used to introduce the 2-methyl-3-pyridinylmethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions.

-

N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyridines.

-

O-Alkylation: Reaction with alcohols or phenols to form ethers.

-

S-Alkylation: Reaction with thiols to form thioethers.

-

C-Alkylation: Reaction with carbanions (e.g., enolates) to form new C-C bonds.

These reactions are pivotal in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The pyridine nitrogen in the introduced fragment can also serve as a key hydrogen bond acceptor, influencing the compound's binding affinity and pharmacokinetic properties.

Safety and Handling

Both 3-Bromo-2-methylpyridine and this compound hydrobromide, along with the reagents used in their synthesis, are hazardous chemicals and must be handled with appropriate safety precautions.

| Compound/Reagent | Hazard Classifications | Key Safety Precautions |

| 3-Bromo-2-methylpyridine | Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage, STOT SE (Respiratory) | Wear gloves, eye protection, and a lab coat. Handle in a chemical fume hood. Avoid inhalation of vapors. |

| This compound HBr | Acute Toxicity (Oral) | Wear gloves, eye protection, and a lab coat. Handle in a chemical fume hood. Avoid inhalation of dust. |

| N-Bromosuccinimide (NBS) | Corrosive, Oxidizer | Keep away from combustible materials. Handle in a fume hood. Avoid contact with skin and eyes. |

| AIBN | Flammable Solid, Self-reactive | Store in a cool place away from heat and sources of ignition. Can decompose violently if heated. |

General Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store these chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound hydrobromide (CAS No. 76915-53-2) is a highly valuable and versatile building block for drug discovery and development. A clear understanding of its chemical identity and the synthesis and properties of its precursor, 3-Bromo-2-methylpyridine (CAS No. 38749-79-0), is essential for its effective and safe utilization. The synthetic protocols and reaction applications detailed in this guide provide a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, paving the way for the development of novel and impactful therapeutic agents.

References

- Time in Sunflower County, US. Google Search.

-

AB482161 | CAS 1384972-82-0. abcr Gute Chemie. [Link]

-

3-Bromo-2-methylpyridine(CAS# 38749-79-0). Angene Chemical. [Link]

-

3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003. PubChem. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources

- 1. This compound 76915-53-2 [sigmaaldrich.com]

- 2. CAS 76915-53-2 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. angenesci.com [angenesci.com]

- 5. 3-Bromo-2-methylpyridine | 38749-79-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. 3-Bromo-2-methylpyridine 97 38749-79-0 [sigmaaldrich.com]

A Technical Guide to the Molecular Structure and Synthetic Utility of 3-(Bromomethyl)-2-methylpyridine

Abstract

This technical guide provides a comprehensive examination of 3-(Bromomethyl)-2-methylpyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Due to the high reactivity of the free base, it is most commonly supplied and utilized as its more stable hydrobromide salt (CAS No. 76915-53-2). This document delineates the core molecular structure, physicochemical properties, and detailed spectroscopic profile of this compound. We will explore its synthetic pathways, characteristic reactivity centered on the benzylic bromide, and its applications as a versatile intermediate in the development of complex molecular architectures. Furthermore, this guide presents detailed protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory professionals.

Molecular Identity and Physicochemical Properties

The structural identity of a synthetic intermediate is the foundation of its utility. This compound is an aromatic heterocycle featuring a pyridine core, which is central to the structure of many biologically active compounds. The molecule is substituted at the 2-position with a methyl group and, critically, at the 3-position with a bromomethyl group. This latter feature contains a highly reactive benzylic bromide, rendering the compound an excellent electrophile for introducing the 2-methyl-pyridin-3-yl)methyl moiety into target molecules.

Below is a summary of the key identifiers for both the free base and its commonly used hydrobromide salt.[1][2]

| Identifier | This compound (Free Base) | This compound Hydrobromide |

| IUPAC Name | This compound | 3-(Bromomethyl)-2-methylpyridin-1-ium bromide |

| CAS Number | Not commonly assigned | 76915-53-2[1] |

| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N[1] |

| Molecular Weight | 186.05 g/mol | 266.96 g/mol [1] |

| SMILES String | CC1=C(C=CC=N1)CBr | CC1=NC=CC=C1CBr.Br[1] |

| InChI Key | Derived from structure | SXBNXUILTWJKNP-UHFFFAOYSA-N[2] |

Structural Diagrams

The fundamental difference between the free base and its hydrobromide salt lies in the protonation of the pyridine nitrogen, which enhances the compound's stability and crystallinity, making it easier to handle and store.

Caption: Molecular structures of the free base and hydrobromide salt.

Physicochemical Properties

Experimental data for the free base is limited due to its reactivity. The hydrobromide salt is typically a stable solid.[1]

| Property | Value (Hydrobromide Salt) | Rationale / Comments |

| Appearance | Solid[1] | Salt formation leads to a crystalline lattice, increasing melting point and stability. |

| Solubility | Soluble in polar protic solvents (e.g., water, methanol). | The ionic nature of the salt enhances solubility in polar media. The free base is expected to be more soluble in organic solvents like dichloromethane and ethyl acetate. |

| Stability | More stable than the free base. | Protonation of the pyridine nitrogen reduces its nucleophilicity, preventing potential self-alkylation or degradation pathways common for reactive alkyl halides. |

Spectroscopic Profile for Structural Verification

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its expected spectroscopic profile can be accurately predicted based on fundamental principles and data from analogous structures.

Caption: Workflow for structural elucidation via spectroscopy.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aromatic H (C6-H) | ~8.4 - 8.6 | Doublet (d) | Deshielded by adjacent nitrogen atom. |

| Aromatic H (C4-H) | ~7.6 - 7.8 | Doublet (d) | Standard aromatic region, influenced by ring electronics. |

| Aromatic H (C5-H) | ~7.2 - 7.4 | Doublet of doublets (dd) | Coupled to both C4-H and C6-H. |

| Bromomethyl (-CH₂Br) | ~4.6 - 4.8 | Singlet (s) | Strongly deshielded by the adjacent electronegative bromine atom. |

| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | Located on the aromatic ring, typical chemical shift for an aryl methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-CH₃) | ~158 - 160 | Carbon adjacent to nitrogen in a pyridine ring. |

| C6 (CH) | ~148 - 150 | Aromatic CH adjacent to nitrogen. |

| C4 (CH) | ~136 - 138 | Standard aromatic CH carbon. |

| C3 (C-CH₂Br) | ~130 - 133 | Quaternary carbon, deshielded by attached groups. |

| C5 (CH) | ~123 - 125 | Aromatic CH carbon. |

| -CH₂Br | ~30 - 33 | Aliphatic carbon directly attached to bromine. |

| -CH₃ | ~22 - 25 | Aliphatic methyl carbon attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For the free base (C₇H₈BrN), the key feature would be:

-

Bromine Isotopic Pattern: A characteristic pair of peaks for the molecular ion, [M]⁺ at m/z 185 and [M+2]⁺ at m/z 187, with nearly equal intensity (~1:1 ratio), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.

-

Key Fragmentation: A prominent peak at m/z 106, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment represents the stable (2-methyl-pyridin-3-yl)methyl cation.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃, -CH₂Br) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-N Stretch | Aromatic Amine |

| 700 - 600 | C-Br Stretch | Alkyl Halide |

Synthesis and Reactivity

Proposed Synthesis

A standard and highly effective method for the synthesis of this compound is the radical bromination of 2,3-dimethylpyridine (2,3-lutidine) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or photochemical initiation. This reaction selectively brominates the benzylic methyl group due to the stability of the resulting benzylic radical intermediate.

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The synthetic value of this compound stems from the reactivity of the C-Br bond. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This allows for the facile introduction of the (2-methyl-pyridin-3-yl)methyl scaffold into more complex molecules.

-

With O-Nucleophiles (Alcohols, Phenols): Forms ethers.

-

With N-Nucleophiles (Amines, Azides): Forms substituted amines and azides.

-

With S-Nucleophiles (Thiols): Forms thioethers.

-

With C-Nucleophiles (Cyanide, Enolates): Forms new C-C bonds, extending the carbon skeleton.

This versatility makes it a pivotal intermediate for constructing libraries of compounds in drug discovery programs.[3][4]

Applications in Drug Discovery

While not an active pharmaceutical ingredient itself, this compound is a quintessential building block in medicinal chemistry. The substituted pyridine motif is a privileged structure found in numerous approved drugs. By incorporating this fragment, medicinal chemists can:

-

Modulate Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.

-

Explore Structure-Activity Relationships (SAR): The reactive handle allows for the systematic derivatization of a lead compound to probe interactions within a biological target's binding pocket.

-

Enhance Metabolic Stability: The pyridine ring can occupy positions susceptible to metabolic attack (e.g., a phenyl ring) to improve the pharmacokinetic profile of a drug candidate.

Its use is instrumental in developing novel agents targeting a wide array of diseases, including cancers and inflammatory conditions.[4]

Safety and Handling

As a reactive alkylating agent, this compound and its hydrobromide salt must be handled with appropriate care. It is classified as a hazardous substance.

| Hazard Information | Details |

| GHS Classification | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation; Serious Eye Damage.[1][5] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[5] |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

Mandatory Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dimethylpyridine (1.0 eq.), N-bromosuccinimide (NBS, 1.05 eq.), and carbon tetrachloride (CCl₄) to form a ~0.5 M solution.

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as an oil.

Protocol 2: Spectroscopic Characterization

-

Sample Preparation (NMR): Dissolve 10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.

-

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.

-

MS Acquisition: Analyze via GC-MS with electron ionization (EI) at 70 eV or by direct infusion using electrospray ionization (ESI). Scan a mass range of m/z 50-300 to observe the molecular ion and key fragments.

Conclusion

This compound is a structurally distinct and highly valuable reagent for chemical synthesis. Its molecular architecture, characterized by a reactive bromomethyl group on a pyridine scaffold, makes it an ideal intermediate for building complex, nitrogen-containing molecules relevant to pharmaceutical and materials science research. A thorough understanding of its spectroscopic signature is paramount for verifying its identity and purity, while knowledge of its reactivity and proper handling procedures ensures its safe and effective application in the laboratory.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-2-methylpyridine

This guide provides a comprehensive technical overview for the synthesis of 3-(Bromomethyl)-2-methylpyridine, a key intermediate for pharmaceutical and agrochemical research. The document is structured to provide not only a replicable protocol but also a deep understanding of the reaction's principles, ensuring both scientific integrity and practical success for researchers, scientists, and drug development professionals.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of this compound hinges on the selective functionalization of one of two methyl groups on the starting material, 2,3-lutidine (2,3-dimethylpyridine). The primary challenge lies in achieving regioselectivity for the methyl group at the 3-position over the one at the 2-position.

Direct electrophilic bromination of the pyridine ring is a competing pathway but requires harsh acidic conditions and typically results in substitution on the aromatic core, not the methyl side chains. Such methods are employed for producing isomers like 3-bromo-2-methylpyridine and are unsuitable for the target molecule.[1][2][3][4]

Therefore, the most effective and widely accepted strategy is a free-radical bromination targeting the benzylic C-H bonds of the methyl groups. The Wohl-Ziegler reaction stands out as the premier method for this transformation due to its selectivity and operational simplicity.[5][6][7] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, which maintains a low concentration of elemental bromine, thereby suppressing ionic side reactions and favoring the desired radical substitution pathway.[6][7]

dot digraph { graph [fontname="Helvetica", fontsize=12, size="7.6,7.6", ratio=fill, compound=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot

The Core Mechanism: Understanding Wohl-Ziegler Regioselectivity

The success of this synthesis is rooted in the mechanism of free-radical chain reactions. The process can be dissected into three distinct phases: initiation, propagation, and termination.[8][9]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals which then react with trace amounts of HBr present to produce bromine radicals (Br•). NBS serves as a reservoir to generate Br₂ in situ at a very low concentration.[7][9]

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine. This is the rate-determining and selectivity-determining step. Abstraction of a hydrogen from the 3-methyl group leads to a more stable benzylic radical intermediate compared to the radical formed at the 2-methyl position. This selectivity is attributed to a combination of steric hindrance from the adjacent pyridine nitrogen and the electronic influence of the heteroaromatic ring. The resulting pyridyl-methyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired product and a new bromine radical, continuing the chain reaction.

-

Termination: The reaction concludes when radicals combine to form stable, non-reactive molecules.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and safety. Adherence to these steps, particularly the control of temperature and the exclusion of water, is critical for achieving high yield and purity.

Reagent and Solvent Specifications

| Reagent/Solvent | Grade | Supplier Suggestion | Key Considerations |

| 2,3-Lutidine | ≥99% | Sigma-Aldrich, Acros | Ensure purity to avoid side reactions with isomeric impurities.[10] |

| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich | Recrystallize from water if it appears yellow/brown to remove residual bromine, which can cause ionic side reactions.[11] |

| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | A thermal initiator; handle with care and store under recommended conditions. Safer alternatives like VAZO initiators can be considered.[12] |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Various | Caution: Highly toxic and ozone-depleting. Use only in a certified chemical fume hood with appropriate personal protective equipment. Safer, though potentially less efficient, alternatives include dichloromethane (DCM) or acetonitrile.[6][7] |

Step-by-Step Synthesis Workflow

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to eliminate moisture. The system should be maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.

-

Reagent Charging: To the flask, add 2,3-lutidine (1.0 eq.). Dissolve it in anhydrous carbon tetrachloride (approx. 5-10 mL per gram of lutidine). To this solution, add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).

-

Reaction Execution: Heat the mixture to reflux (the boiling point of CCl₄ is ~77°C) with vigorous stirring. The reaction is often initiated by the vigorous boiling that accompanies radical formation.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A key visual indicator of completion is that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[6] The reaction typically takes 2-4 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization

The crude product is typically an oil that may contain unreacted starting material, the desired mono-bromo product, and di-bromo side products.

-

Purification: High-purity material can be obtained via silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, vacuum distillation can be effective.

-

Yield: Typical yields for selective benzylic brominations of this nature range from 60-80%, contingent on the careful exclusion of water and light (other than for initiation if using a photo-initiator).[13]

Expected Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.4 (d) | Doublet | H-6 (Pyridine) |

| ~7.6 (d) | Doublet | H-4 (Pyridine) | |

| ~7.2 (t) | Triplet | H-5 (Pyridine) | |

| ~4.6 (s) | Singlet | -CH₂Br | |

| ~2.6 (s) | Singlet | -CH₃ (at C-2) | |

| ¹³C NMR | ~158 | - | C-2 (Pyridine) |

| ~148 | - | C-6 (Pyridine) | |

| ~137 | - | C-4 (Pyridine) | |

| ~135 | - | C-3 (Pyridine) | |

| ~123 | - | C-5 (Pyridine) | |

| ~30 | - | -CH₂Br | |

| ~22 | - | -CH₃ (at C-2) |

Note: Predicted values based on analogous structures. The actual spectrum should be acquired in a deuterated solvent such as CDCl₃.[14]

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood with appropriate PPE.

-

Carbon Tetrachloride (CCl₄): A known carcinogen and hepatotoxin. Strict engineering controls (fume hood) are mandatory.

-

2,3-Lutidine: Flammable and harmful if swallowed or in contact with skin.[10]

-

Radical Initiators (AIBN): Can decompose violently if heated improperly. Follow recommended storage and handling procedures.

-

Reaction Exotherm: Radical brominations can have an induction period followed by a rapid exotherm. The reaction should be monitored carefully, and cooling should be available if necessary.[12]

Conclusion

The synthesis of this compound is most reliably achieved via the Wohl-Ziegler radical bromination of 2,3-lutidine. The selectivity for the 3-methyl position is governed by principles of radical stability and steric effects. By following a well-controlled, anhydrous protocol and employing rigorous purification techniques, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful execution of this synthesis in a research and development setting.

References

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]

- Google Patents. (2015). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.

-

SURU Chemical. (2025). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]

- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]

-

Reddit. (2019, August 28). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2015, July). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]

-

Pearson+. (n.d.). Predict the major products of bromination of the following compound. Retrieved from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

Wordpress. (n.d.). Br2 and Electorphilic Br+ reagents. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 10. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. suru-chem.com [suru-chem.com]

- 12. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Reactivity of 3-(Bromomethyl)-2-methylpyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power and Inherent Instability of a Key Building Block

3-(Bromomethyl)-2-methylpyridine is a versatile heterocyclic building block, pivotal in the synthesis of a range of pharmaceutical and agrochemical compounds. Its utility lies in the reactive bromomethyl group, which, akin to a benzylic bromide, serves as an excellent electrophilic handle for introducing the 2-methyl-3-pyridyl moiety through nucleophilic substitution reactions. However, this high reactivity is a double-edged sword, rendering the molecule susceptible to degradation and necessitating stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental outcomes.

This technical guide provides an in-depth analysis of the stability of this compound, elucidates its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling. The information presented herein is synthesized from established chemical principles and data from analogous compounds to provide a comprehensive resource for researchers working with this valuable synthetic intermediate.

The Chemical Core: Understanding the Reactivity of this compound

The stability of this compound is intrinsically linked to the lability of the carbon-bromine bond in the bromomethyl group. This bond is activated by the adjacent pyridine ring, making it highly susceptible to nucleophilic attack. The primary factors influencing its stability are moisture, temperature, light, and the presence of nucleophiles.

Key Degradation Pathways

Two principal degradation pathways are of concern for this compound: hydrolysis and intermolecular quaternization.

-

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form 3-(Hydroxymethyl)-2-methylpyridine and hydrobromic acid. This process not only consumes the starting material but also introduces an acidic byproduct that can catalyze further degradation.

-

Intermolecular Quaternization: The nitrogen atom of the pyridine ring in one molecule can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule. This self-reaction results in the formation of a pyridinium salt dimer or oligomer, leading to a loss of the desired starting material and the formation of potentially inseparable impurities.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound, a multi-faceted approach to its storage and handling is essential. The following protocols are designed to minimize exposure to detrimental conditions and preserve the compound's purity.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Amber vial or dark container | Protects against potential photodegradation. |

| Container | Tightly sealed, clean, dry glass | Prevents contamination and ingress of moisture. |

| Incompatibilities | Strong oxidizing agents, strong bases, amines | Avoids vigorous and potentially hazardous reactions.[1] |

Safe Handling Workflow

Safe handling of this compound requires adherence to standard laboratory safety procedures, with particular attention to its corrosive and irritant nature.

Caption: A systematic workflow for the safe handling of this compound.

A Self-Validating System for Purity Assessment

To ensure the quality of this compound, particularly after prolonged storage, a robust analytical methodology is crucial. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

Recommended Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrometer provides definitive identification of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and detecting less volatile impurities, such as the pyridinium salt oligomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation of the main component and can be used to identify and quantify major impurities without the need for reference standards.

Experimental Protocol: Purity Determination by GC-MS

This protocol provides a general framework for the purity assessment of this compound.

1. Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

2. Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: 50-400 amu.

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 1 mg/mL.

-

Vortex to ensure complete dissolution.

4. Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data.

5. Data Interpretation:

-

Determine the purity by area percent normalization of the main peak.

-

Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known degradation products.

Caption: Logical workflow for the validation of this compound purity.

Conclusion

The synthetic utility of this compound is undeniable, yet its inherent reactivity demands a thorough understanding and proactive management of its stability. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Furthermore, routine purity assessment using robust analytical methods like GC-MS is a critical, self-validating step to ensure the integrity of the starting material, thereby safeguarding the reliability and success of subsequent synthetic endeavors. This disciplined approach is paramount for any professional in the fields of chemical research and drug development.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)-2-methylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis, serving as a versatile precursor for a wide range of pharmaceutical compounds and functional materials. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data offers critical insights into the molecule's electronic and structural characteristics, providing a foundational reference for researchers in the field. This guide emphasizes the causality behind experimental choices and provides a framework for the structural validation of this important synthetic intermediate.

Introduction: The Synthetic Versatility of this compound

Substituted pyridines are ubiquitous scaffolds in drug discovery, renowned for their ability to engage in hydrogen bonding and metal coordination, which are critical for molecular recognition in biological systems. Among these, this compound stands out as a particularly useful intermediate. The presence of a reactive bromomethyl group at the 3-position allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The methyl group at the 2-position, in turn, influences the steric and electronic properties of the pyridine ring, offering a handle for further derivatization or for modulating the compound's pharmacokinetic profile.

Given its pivotal role in synthetic chemistry, the unambiguous characterization of this compound is a critical first step in any research endeavor. Spectroscopic techniques provide the necessary tools for this characterization, each offering a unique window into the molecule's structure. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound, providing a detailed roadmap for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound hydrobromide is dissolved in a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent for many organic compounds, while DMSO-d₆ is used for its ability to dissolve a wider range of substances, including salts. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the benzylic protons of the bromomethyl group, and the protons of the methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Pyridine H-6 | ~8.5 | Doublet | 1H |

| Pyridine H-4 | ~7.8 | Doublet | 1H |

| Pyridine H-5 | ~7.3 | Triplet | 1H |

| -CH₂Br | ~4.6 | Singlet | 2H |

| -CH₃ | ~2.6 | Singlet | 3H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

The downfield chemical shifts of the pyridine protons are characteristic of aromatic protons in an electron-deficient ring system. The singlet nature of the -CH₂Br and -CH₃ signals is due to the absence of adjacent protons. The integration values confirm the number of protons in each unique chemical environment.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR. The spectrum is typically acquired using a proton-decoupled pulse sequence, which results in a spectrum of singlets, simplifying the interpretation by removing C-H coupling.

Data Interpretation:

The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring and the two carbons of the substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~137 |

| Pyridine C-3 | ~130 |

| Pyridine C-5 | ~123 |

| -CH₂Br | ~30 |

| -CH₃ | ~20 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

The chemical shifts of the pyridine carbons are in the typical aromatic region. The carbon of the bromomethyl group (-CH₂Br) is expected to be significantly downfield compared to a standard alkyl carbon due to the deshielding effect of the bromine atom.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of bonds present, making IR a valuable tool for identifying functional groups.

Experimental Protocol: IR Spectroscopy

A small amount of the sample is typically analyzed as a thin film between salt plates (NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C-H stretching (aliphatic) | 3000-2850 | Medium |

| C=N and C=C stretching (pyridine ring) | 1600-1450 | Strong |

| C-H bending (aliphatic) | 1450-1350 | Medium |

| C-Br stretching | 700-500 | Strong |

Table 3: Predicted IR Spectroscopic Data for this compound.

The presence of the pyridine ring is confirmed by the characteristic C=N and C=C stretching vibrations. The C-H stretching vibrations for both aromatic and aliphatic protons will also be present. A key diagnostic peak is the strong absorption in the lower frequency region corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with high-energy electrons to induce ionization and fragmentation. For less volatile or thermally labile compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.

Data Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Expected Molecular Ion: [C₇H₈BrN]⁺• m/z = 185 and 187

Fragmentation Pathway:

Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural information. A key fragmentation pathway for this compound would be the loss of a bromine radical to form a stable benzylic-type carbocation.

An In-Depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Pyridines

In the intricate tapestry of medicinal chemistry and organic synthesis, pyridine scaffolds represent a cornerstone of molecular design. Their presence in a vast array of pharmaceuticals and bioactive compounds underscores their importance. This guide focuses on a particularly valuable, functionalized derivative: 3-(Bromomethyl)-2-methylpyridine. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that intertwines the compound's fundamental properties with its practical applications. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in sound chemical principles. This document is crafted for the practicing scientist who demands both technical precision and field-proven insights.

Core Physicochemical Profile

This compound is a bifunctional reagent whose utility stems from the reactive bromomethyl group positioned on a sterically influenced pyridine ring. The methyl group at the 2-position exerts a significant steric and electronic effect, which can be strategically exploited to direct reaction pathways and modulate the properties of the final product. A comprehensive understanding of its physical properties is the bedrock of its effective use, from reaction setup to purification and storage.

Summary of Physical Properties

The data presented below have been consolidated from verified chemical supplier and database sources to provide a reliable reference for laboratory work.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/crystals | |

| Melting Point | 45-48 °C | |

| Boiling Point | 80-85 °C @ 0.5 mmHg | [1] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | |

| CAS Number | 55400-67-4 | [1] |

Expert Insight & Causality: The low melting point is a critical practical characteristic. It allows the compound to be handled as a solid at ambient temperature, minimizing inhalation risks, yet it can be gently warmed to be dispensed as a liquid for reactions requiring precise additions. Its solubility profile makes it highly compatible with a wide range of aprotic organic solvents typically used for nucleophilic substitution reactions. However, the lability of the carbon-bromine bond necessitates the use of non-nucleophilic, dry solvents to prevent solvolysis or other undesired side reactions.

Synthesis Pathway: Selective Radical Bromination

The most common and efficient synthesis of this compound is achieved through the selective free-radical bromination of 2,3-lutidine (2,3-dimethylpyridine). This reaction hinges on the preferential abstraction of a hydrogen atom from the methyl group at the 3-position.

Synthetic Rationale and Workflow

The choice of N-Bromosuccinimide (NBS) as the brominating agent is a cornerstone of this process. Unlike liquid bromine, NBS provides a low, constant concentration of Br₂ through its reaction with trace HBr, which is fundamental for minimizing side reactions such as aromatic bromination or di-bromination. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to kickstart the radical chain reaction upon heating.

Sources

An In-depth Technical Guide to 3-(Bromomethyl)-2-methylpyridine Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(bromomethyl)-2-methylpyridine and its analogues, a class of chemical intermediates of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core aspects of their synthesis, explore their reactivity, and highlight their diverse applications in medicinal chemistry, with a focus on providing actionable insights and detailed experimental protocols.

Introduction: The Strategic Importance of the 2,3-Disubstituted Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its presence is often critical for modulating the pharmacological properties of a molecule, including its solubility, bioavailability, and target engagement.[1] Among the various substituted pyridines, the 2,3-disubstituted pattern holds particular significance in medicinal chemistry. This arrangement provides a versatile scaffold for the development of potent and selective therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6][7][8]

This compound, in particular, serves as a highly valuable building block. The strategic placement of a reactive bromomethyl group at the 3-position and a methyl group at the 2-position offers a dual handle for synthetic diversification. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The methyl group, while seemingly simple, can influence the molecule's conformation and metabolic stability. Furthermore, the pyridine nitrogen itself can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the target site. This guide will provide a detailed exploration of the synthesis and utility of this important chemical intermediate.

Synthesis of this compound: A Key Intermediate

The primary and most direct route to this compound is the free-radical bromination of 2,3-dimethylpyridine (2,3-lutidine). This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of one of the methyl groups.[9]

Mechanism of Free-Radical Bromination

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[10]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals. These radicals then react with N-bromosuccinimide (NBS) to produce a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine to form a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired this compound and another bromine radical, which continues the chain reaction.[11]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Free-radical bromination of 2,3-lutidine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of Wohl-Ziegler bromination.[9][12]

Materials:

-

2,3-Dimethylpyridine (2,3-lutidine)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent (e.g., chlorobenzene)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 2,3-dimethylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil or solid.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2,3-Dimethylpyridine |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | AIBN or BPO |

| Solvent | Carbon tetrachloride |

| Temperature | Reflux |

| Work-up | Aqueous wash and chromatography |

Reactivity of this compound Derivatives

The synthetic utility of this compound stems from the reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups, making it a versatile intermediate for the construction of complex molecules.[13]

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. These reactions typically proceed via an SN2 mechanism.[14][15]

Caption: Nucleophilic substitution reactions.

3.1.1. Reactions with Amines:

Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)-2-methylpyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HBr byproduct.

Experimental Protocol: Synthesis of a 3-(Aminomethyl)-2-methylpyridine Derivative

Materials:

-

This compound

-

Desired amine (e.g., piperidine, morpholine)

-

Potassium carbonate or triethylamine

-

Acetonitrile or DMF

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.